2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
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Overview
Description
2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a pyridine ring, a trimethoxyphenyl group, and a triazoloquinazoline core
Scientific Research Applications
2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly in targeting epidermal growth factor receptor (EGFR) pathways. It has been evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 and A-549.
Material Science: The unique structure of this compound makes it a candidate for the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and luminescence.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Preparation Methods
The synthesis of 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using reagents like pyridine-4-boronic acid and a palladium catalyst.
Attachment of the Trimethoxyphenyl Group: The final step involves the attachment of the trimethoxyphenyl group through a substitution reaction, using reagents like 3,4,5-trimethoxybenzyl chloride and a base such as potassium carbonate (K2CO3).
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. In the context of anticancer activity, it targets the epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one include:
1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine: This compound also targets EGFR and has shown potent anticancer activity.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Used in the synthesis of metal-organic frameworks, similar to the applications of the compound .
The uniqueness of this compound lies in its specific structural features and its ability to form stable complexes with metals, making it valuable in both medicinal and material science research.
Properties
IUPAC Name |
2-pyridin-4-yl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-17-11-14(12-18(31-2)21(17)32-3)20-19-15(5-4-6-16(19)29)25-23-26-22(27-28(20)23)13-7-9-24-10-8-13/h7-12,20H,4-6H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSSTJHLAAKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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